(R)-1-(4-Methoxyphenyl)ethanol
Overview
Description
“®-1-(4-Methoxyphenyl)ethanol”, also known as “®-MOPE” or “4-Methoxyphenethyl alcohol”, is a compound formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 . It is used in various applications, including as an internal standard in fluorous biphasic catalysis reactions .
Synthesis Analysis
The synthesis of “®-1-(4-Methoxyphenyl)ethanol” can be achieved through the biocatalytic asymmetric reduction of 4-methoxyacetophenone . This process involves the use of whole-cell microorganisms, such as Saccharomyces uvarum and Lactobacillus senmaizuke, as biocatalysts . The reaction conditions, including pH, incubation temperature, time, and agitation level, are optimized to achieve higher conversion and enantiomeric excess .
Molecular Structure Analysis
The linear formula of “®-1-(4-Methoxyphenyl)ethanol” is CH3OC6H4CH2CH2OH . Its molecular weight is 152.19 .
Chemical Reactions Analysis
“®-1-(4-Methoxyphenyl)ethanol” can be used in the preparation of various compounds. For instance, it can be used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It can also be used in the preparation of (2R*,4R*)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2R*,4S*)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline .
Physical And Chemical Properties Analysis
“®-1-(4-Methoxyphenyl)ethanol” is a solid substance with a boiling point of 334-336°C and a melting point of 26-28°C . Its density is 1.1±0.1 g/cm3, and it has a flash point of 108.0±16.9 °C .
Scientific Research Applications
Biocatalytic Production : (R)-1-(4-Methoxyphenyl)ethanol is a key intermediate in producing drug intermediates. Biocatalytic methods using microorganisms like Lactobacillus senmaizuke have been optimized for its production, demonstrating its importance in creating antihistamines such as diphenhydramine hydrochloride and loratadine (Kavi et al., 2021).
Kinetic Resolution Strategies : It's also used in kinetic resolution strategies to enhance enantiomeric excesses and yields, which is crucial in producing enantiomerically pure compounds in pharmaceuticals. One study describes a strategy for preparing the faster-reacting (R)-enantiomer with high enantiomeric excess via lipase-mediated sequential acetylation and hydrolysis (Brown et al., 1993).
Improving Catalytic Performance : Research on the biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-Methoxyphenyl)ethanol has shown that using ionic liquids in reaction systems can significantly improve the efficiency and selectivity of the reaction. This finding is vital for optimizing the production of this compound for pharmaceutical use (Lou Wenyong, 2011).
Hydrogenation Studies : Studies on Pt and Rh-based catalysts modified with tetrabutyltin for the selective hydrogenation of 4-methoxyacetophenone indicate that these catalysts can achieve close to 100% selectivity to 1-(4-Methoxyphenyl)ethanol, showcasing its potential in efficient and selective synthesis processes (Vetere et al., 2007).
Biocatalytic Stereoselective Reduction : There's considerable interest in the biocatalytic anti-Prelog stereoselective reduction of 4′-methoxyacetophenone to this compound using immobilized cells. Studies have focused on optimizing reaction conditions to improve yield and enantiomeric excess, highlighting its importance in producing specific enantiomers for pharmaceutical applications (Lou et al., 2009).
Resolution of Racemic Mixtures : The resolution of racemic mixtures of this compound has been investigated using immobilized enzymes, demonstrating high substrate tolerance and excellent enantioselectivity. This is crucial for the production of pure enantiomers for medical and chemical applications (Wang et al., 2020).
Safety and Hazards
“®-1-(4-Methoxyphenyl)ethanol” is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Future Directions
Properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUULXXWNYKJSL-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348901 | |
Record name | (R)-1-(4-Methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-70-0 | |
Record name | 1-(4-Methoxyphenyl)ethanol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-(4-Methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(4-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-METHOXYPHENYL)ETHANOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9B7SAO1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using biocatalysts like Trigonopsis variabilis AS2.1611 or the reductase LpSDR from Lacisediminihabitans profunda for (R)-MOPE production?
A: Both biocatalysts enable the enantioselective synthesis of (R)-MOPE from 4′-methoxyacetophenone (MOAP) [, ]. This is crucial as the desired biological activity often resides in a specific enantiomer. Using whole cells of Escherichia coli expressing reductase LpSDR achieved a 99.5% conversion rate of MOAP to (R)-MOPE with 99.6% enantiomeric excess []. Similarly, immobilized Trigonopsis variabilis AS2.1611 cells in an ionic liquid-containing medium exhibited high yield (97.2%) and excellent enantioselectivity (>99% ee) []. These biocatalytic approaches offer advantages over traditional chemical synthesis, such as milder reaction conditions, higher selectivity, and reduced environmental impact.
Q2: How does the ionic liquid 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3) enhance the biocatalytic activity of Trigonopsis variabilis AS2.1611 cells in (R)-MOPE production?
A: C2OHMIM·NO3, when used as a co-solvent, demonstrates good biocompatibility with Trigonopsis variabilis AS2.1611 cells while only moderately increasing cell membrane permeability []. This allows for higher substrate (MOAP) concentrations and reaction temperatures compared to purely aqueous systems, leading to increased reaction rates and product yields without compromising cell viability [].
Q3: What are the potential implications of achieving high conversion rates and enantioselectivity in the production of (R)-MOPE?
A: Achieving high conversion rates and enantioselectivity translates to a more efficient and cost-effective process for producing (R)-MOPE [, ]. This is particularly important for its application as a chiral building block in the synthesis of pharmaceuticals like aryl propanoic acid anti-inflammatory drugs, where the (R)-enantiomer is often the desired active form []. High enantiomeric purity minimizes the risk of side effects and ensures the desired therapeutic outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.